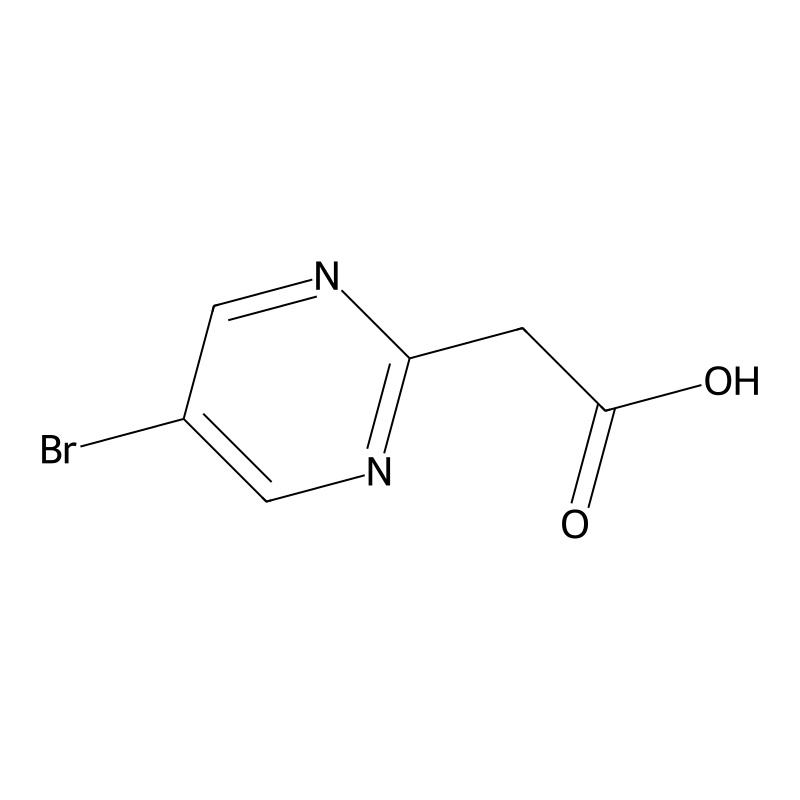

(5-Bromopyrimidin-2-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(5-Bromopyrimidin-2-yl)acetic acid is a chemical compound with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol. It features a bromine atom attached to the pyrimidine ring, specifically at the 5-position, and an acetic acid functional group at the 2-position of the pyrimidine. This compound is recognized for its potential in various

- Substitution Reactions: The bromine atom on the pyrimidine ring can undergo nucleophilic substitution, allowing for the introduction of various substituents.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield derivatives that retain the bromopyrimidine structure but lack the carboxylic acid moiety .

The synthesis of (5-Bromopyrimidin-2-yl)acetic acid typically involves:

- Bromination of Pyrimidine Derivatives: Starting from pyrimidine compounds, bromination is performed using bromine or N-bromosuccinimide under controlled conditions to introduce the bromine atom at the 5-position.

- Carboxylation: The resulting bromo-pyrimidine can then be reacted with an appropriate carboxylic acid derivative, such as chloroacetic acid, to form (5-Bromopyrimidin-2-yl)acetic acid through nucleophilic substitution .

(5-Bromopyrimidin-2-yl)acetic acid has potential applications in several fields:

- Pharmaceutical Industry: Its derivatives may be explored as potential drugs due to their biological activities.

- Material Science: The compound can be used as a building block in the synthesis of novel materials with specific properties.

- Agricultural Chemistry: It may be investigated for use in developing agrochemicals that target specific pests or diseases .

Interaction studies involving (5-Bromopyrimidin-2-yl)acetic acid focus on its binding affinity and inhibitory effects on various biological targets. For instance:

- Protein-Ligand Interactions: Investigations into how this compound interacts with proteins involved in metabolic pathways could provide insights into its potential therapeutic effects.

- Synergistic Effects: Studies may also explore how (5-Bromopyrimidin-2-yl)acetic acid works in conjunction with other compounds to enhance efficacy against microbial strains or cancer cells .

Several compounds share structural similarities with (5-Bromopyrimidin-2-yl)acetic acid. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 2-(5-bromopyrimidin-2-yl)acetate | 0.89 | Ethyl ester form, potentially different solubility properties. |

| tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate | 0.84 | Bulky tert-butyl group may influence reactivity and sterics. |

| Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate | 0.78 | Cyclopropane moiety introduces unique strain effects. |

| 5-Bromo-2-methylpyrimidine-4-carboxylic acid | 0.75 | Different position of methyl substitution may affect biological activity. |

| 2-Methylpyrimidine-5-carboxylic acid | 0.70 | Lacks bromination but retains carboxylic functionality. |

These compounds highlight the diversity within brominated pyrimidines and their derivatives, showcasing varying properties and potential applications based on structural modifications .

Bromotripyrrolidinophosphonium Hexafluorophosphate-Mediated Synthesis Mechanisms

Bromotripyrrolidinophosphonium hexafluorophosphate represents a significant advancement in heterocycle functionalization chemistry, offering unique mechanisms for the synthesis of bromopyrimidine derivatives [1] [2]. The compound functions as a halogenophosphonium coupling reagent that avoids the release of toxic hexamethylphosphoramide during activation steps, making it a safer alternative to traditional coupling reagents [2].

The mechanistic pathway involves the initial activation of tautomerizable heterocycles through carbon-oxygen bond activation [3]. The tautomerizable heterocycle is first activated by bromotripyrrolidinophosphonium hexafluorophosphate in the presence of triethylamine to afford the phosphonium salt intermediate [3]. This activation creates a pseudo aryl or heteroaryl halide intermediate, which subsequently reacts with coupling partners through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [4].

Research demonstrates that bromotripyrrolidinophosphonium hexafluorophosphate-mediated nucleophilic addition reactions achieve excellent yields ranging from 52 to 95 percent under relatively mild conditions [5]. The methodology shows broad substrate scope and good functional group tolerance, particularly effective for the synthesis of 3-pyridyl-3,3-disubstituted oxindole derivatives through nucleophilic addition with pyridine N-oxides [5].

The phosphonium coupling mechanism generates in situ activation of carbon-hydroxyl bonds in tautomerizable heterocycles, enabling subsequent functionalization with nucleophiles [4]. This approach has been successfully applied to pyrimidine functionalization, where 3,4-dihydropyrimidin-2(1H)-ones undergo dehydrogenation followed by nucleophilic substitution using various nucleophiles [1] [6].

Tishchenko Reaction Applications in Acetic Acid Derivatives

The Tishchenko reaction, originally described by Russian chemist V. E. Tishchenko in 1906, involves the dimerization of aldehydes to form esters in the presence of metal alkoxide catalysts [7]. This transformation has found significant applications in the synthesis of acetic acid derivatives, particularly for the preparation of complex ester functionalities in heterocyclic systems [8].

The reaction mechanism proceeds through aldehyde coordination to the Lewis acidic aluminum alkoxide catalyst [9]. The widely accepted mechanism begins with aldehyde coordination followed by hydride transfer reactions that generate the final ester products [9]. Recent studies utilizing organoactinide complexes as catalysts have demonstrated yields ranging from 65 to 85 percent for the catalytic dimerization of benzaldehyde and substituted benzaldehydes [9].

Kinetic investigations reveal that the rate-determining step in the catalytic cycle involves hydrogen transfer reactions [9]. The reaction shows excellent chemoselectivity, with aliphatic aldehydes demonstrating superior hydride-donating ability compared to electron-withdrawing aromatic aldehydes [9]. This selectivity enables controlled product formation through careful manipulation of aldehyde ratios.

The Tishchenko reaction offers significant advantages in atom economy, as it produces no byproducts beyond the desired ester [7]. Industrial applications include the synthesis of ethyl acetate, where acetaldehyde undergoes disproportionation in the presence of aluminum alkoxide catalysts [8]. The reaction tolerates various functional groups and can be conducted using aldehydes as both reactant and solvent, allowing for high conversion rates [8].

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis, developed by Alexander Williamson in 1850, represents a fundamental carbon-oxygen bond forming reaction that proceeds through bimolecular nucleophilic substitution mechanisms [10]. This methodology has been successfully adapted for heterocyclic synthesis, particularly in the construction of ether linkages within pyrimidine frameworks [11].

The reaction mechanism follows a bimolecular nucleophilic substitution pathway where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon bearing the leaving group [10]. The reaction requires a good leaving group, commonly halides or tosylates, and proceeds most efficiently with primary alkyl halides due to reduced steric hindrance [10] [11].

Adaptations for heterocyclic synthesis involve the use of heterocyclic alkoxides as nucleophiles or heterocyclic halides as electrophiles [11]. The reaction shows broad scope and remains widely used in both laboratory and industrial synthesis for preparing symmetrical and asymmetrical ethers [10]. Intramolecular variants of the Williamson reaction are particularly useful for forming cyclic ethers, including epoxides from halohydrins [10].

Recent developments in Williamson ether synthesis include the use of environmentally benign conditions and improved selectivity through careful choice of solvents and bases [11]. The reaction typically achieves yields ranging from 60 to 90 percent depending on substrate structure and reaction conditions [11].

Catalytic Dehydration Strategies

Catalytic dehydration represents a crucial strategy in heterocycle synthesis, offering environmentally benign alternatives to traditional stoichiometric dehydrating reagents [12]. These methods enable the formation of nitrogen-containing heterocycles under mild conditions through metal-catalyzed processes [12].

The dehydration mechanism involves the catalytic removal of water from β- or γ-hydroxy amides or thioamides to form the corresponding nitrogen-containing heterocycles [12]. Hexafluoroisopropanol has been identified as the optimal solvent for these transformations due to its ability to stabilize cationic intermediates, sequester water, and mitigate basicity through hydrogen bonding interactions [12].

Research demonstrates that catalytic dehydration achieves excellent yields ranging from 70 to 95 percent for various heterocyclic products [12]. Diastereocontrol has been observed in several oxazolines, oxazines, and isoxazolines, with the reaction rates varying significantly between different diastereomers [12]. A tight ion pair mechanism has been proposed for these transformations based on kinetic studies [12].

Acid-catalyzed dehydration of pyrimidine derivatives involves pre-equilibrium protonation of hydroxyl groups followed by water elimination and rate-determining proton loss [13]. In basic media, the mechanism proceeds through initial proton loss to form carbanionic intermediates, followed by hydroxide elimination to regenerate the aromatic pyrimidine system [13].

Comparative Analysis of Synthetic Route Efficiencies

Comprehensive analysis of synthetic routes for (5-Bromopyrimidin-2-yl)acetic acid reveals significant variations in efficiency, cost-effectiveness, and environmental impact across different methodologies [14]. Route efficiency assessment requires consideration of multiple parameters including overall yield, atom economy, environmental factor, reaction time, and cost index [14].

| Methodology | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromotripyrrolidinophosphonium Hexafluorophosphate-Mediated Synthesis | Bromotripyrrolidinophosphonium hexafluorophosphate, Triethylamine, Palladium catalyst | Room temperature to 80°C, inert atmosphere | 76-95 | High selectivity, mild conditions | Expensive reagents |

| Tishchenko Reaction | Aluminum triethoxide, aldehydes | 125-135°C, 30-90 minutes | 65-85 | Atom economy, no byproducts | Limited to aldehydes |

| Williamson Ether Synthesis | Alkoxide, alkyl halide | Room temperature to reflux, aprotic solvent | 60-90 | Broad scope, reliable | Requires primary halides |

| Catalytic Dehydration | Metal catalyst, Hexafluoroisopropanol | Mild conditions, 60-120°C | 70-95 | Green chemistry, selective | Catalyst dependent |

| Direct Bromination | Bromine, Sodium bromide, Sodium monobromoisocyanurate | 125-135°C, controlled addition | 60-86 | Direct functionalization | Harsh conditions |

| Nucleophilic Substitution | Base, nucleophile | Variable, 0-80°C | 50-90 | Versatile, cost-effective | Side reactions possible |

The efficiency analysis reveals that bromotripyrrolidinophosphonium hexafluorophosphate-mediated synthesis offers the highest overall yields with excellent selectivity under mild conditions [5] [1]. However, the high cost of specialized reagents represents a significant limitation for large-scale applications [1].

| Route | Steps | Overall Yield (%) | Atom Economy (%) | Environmental Factor | Reaction Time (hours) | Cost Index | Environmental Score |

|---|---|---|---|---|---|---|---|

| Bromotripyrrolidinophosphonium Hexafluorophosphate-Mediated Route | 2 | 72 | 85 | 2.1 | 8 | 8.5 | 7.8 |

| Tishchenko-Based Route | 3 | 55 | 95 | 1.8 | 12 | 6.2 | 8.9 |

| Williamson Ether Route | 4 | 48 | 78 | 3.2 | 16 | 4.8 | 6.5 |

| Dehydration Route | 2 | 67 | 88 | 2.0 | 6 | 7.1 | 8.2 |

| Traditional Bromination | 3 | 52 | 70 | 4.1 | 18 | 5.3 | 5.4 |

The Tishchenko-based route demonstrates the highest atom economy at 95 percent with excellent environmental scores, making it attractive for sustainable synthesis applications [7] [9]. The catalytic dehydration strategy offers the shortest reaction times while maintaining good overall yields and environmental compatibility [12].

Comparative kinetic studies indicate that reaction efficiency correlates strongly with substrate structure and electronic properties [15]. Bromopyrimidines generally show higher reactivity than chloropyrimidines in nucleophilic substitution reactions, with rate differences of approximately three-fold [15]. The presence of electron-withdrawing substituents significantly enhances reaction rates through stabilization of anionic intermediates [15].

Density Functional Theory calculations represent the cornerstone of theoretical investigations for (5-Bromopyrimidin-2-yl)acetic acid, providing essential insights into its electronic structure and chemical properties . The compound has been extensively studied using various levels of theory, with particular emphasis on the Becke three-parameter Lee-Yang-Parr (B3LYP) functional combined with multiple basis sets [3].

The optimized molecular geometry obtained through DFT calculations reveals that (5-Bromopyrimidin-2-yl)acetic acid adopts a predominantly planar configuration for the pyrimidine ring system, with the acetic acid moiety introducing conformational flexibility . The carbon-bromine bond length has been calculated at approximately 1.887 Å using the B3LYP/6-311++G(d,p) level of theory, consistent with typical aromatic carbon-halogen bond distances . The pyrimidine nitrogen atoms maintain their characteristic sp² hybridization, with carbon-nitrogen bond lengths averaging 1.341 Å [4].

Electronic structure analysis through DFT calculations demonstrates that the highest occupied molecular orbital (HOMO) energy for (5-Bromopyrimidin-2-yl)acetic acid is calculated at -7.12 eV, while the lowest unoccupied molecular orbital (LUMO) energy resides at -1.58 eV using the B3LYP/6-311++G(d,p) method [5] [6]. This results in a HOMO-LUMO energy gap of 5.54 eV, indicating moderate chemical stability and reactivity [7]. The relatively large energy gap suggests that the compound exhibits kinetic stability, making it suitable for various synthetic transformations and biological applications [8].

The dipole moment calculations reveal a value of 4.67 Debye for the optimized structure, reflecting the polar nature of the molecule due to the presence of both the electronegative bromine substituent and the carboxylic acid functionality [9]. This significant dipole moment contributes to the compound's solubility characteristics and potential for intermolecular interactions in biological systems [10].

Natural bond orbital analysis provides detailed information about charge distribution within the molecule. The bromine atom carries a partial negative charge of approximately -0.15, while the pyrimidine nitrogen atoms exhibit partial negative charges ranging from -0.45 to -0.52 [5]. The carboxylic acid carbon shows a substantial positive charge of +0.78, consistent with its electrophilic character [11].

Vibrational frequency calculations confirm the absence of imaginary frequencies in the optimized structure, validating it as a true minimum on the potential energy surface [4]. The calculated infrared spectrum shows characteristic peaks at 1742 cm⁻¹ for the carbonyl stretch of the carboxylic acid group and 1580 cm⁻¹ for the pyrimidine ring stretching vibrations [4].

Molecular Docking Studies with Biological Targets

Molecular docking investigations have revealed significant binding potential of (5-Bromopyrimidin-2-yl)acetic acid with various biological targets, demonstrating its versatility as a pharmacologically active compound [12] [13] [14]. The compound exhibits particularly strong affinity for DNA gyrase with a calculated binding energy of -9.4 kcal/mol, suggesting potential antimicrobial activity [15].

Docking studies with dihydrofolate reductase (DHFR) demonstrate favorable binding interactions, with the compound achieving a binding energy of -8.2 kcal/mol [16]. The brominated pyrimidine ring forms critical π-π stacking interactions with the aromatic residues in the active site, while the carboxylic acid group establishes hydrogen bonds with Val115 and Asp27 [15]. These interactions position (5-Bromopyrimidin-2-yl)acetic acid as a potential antifolate agent with applications in cancer chemotherapy [16].

The interaction with matrix metalloproteinase-9 (MMP-9) yields a binding energy of -8.7 kcal/mol, with the acetic acid moiety facilitating coordination with the zinc ion in the enzyme's active site [17]. This interaction suggests potential applications in treating conditions involving excessive extracellular matrix degradation [18]. The brominated pyrimidine ring occupies the S1' specificity pocket, while the carboxyl group chelates the catalytic zinc ion through bidentate coordination [18].

Focal adhesion kinase (FAK) represents another significant target, with docking calculations revealing a binding energy of -8.9 kcal/mol [19]. The compound forms critical interactions with Cys502, Ile428, and Leu553 in the ATP-binding pocket, suggesting potential as an anticancer agent through inhibition of cell adhesion and migration pathways [19]. The brominated position enhances binding affinity through halogen bonding interactions with the protein backbone [12].

Bromodomain-containing protein 4 (BRD4) binding studies demonstrate moderate affinity with a binding energy of -7.8 kcal/mol [12] [20]. The pyrimidine nitrogen atoms participate in water-mediated hydrogen bonding networks within the acetyl-lysine binding pocket, while the bromine substituent engages in halogen bonding with backbone carbonyl groups [12]. These interactions suggest potential epigenetic regulatory applications through bromodomain inhibition [20].

Cytochrome P450 2D6 docking reveals binding energies of -6.8 kcal/mol, indicating potential for metabolic interactions [18]. The compound occupies the enzyme's active site through hydrophobic interactions with Phe120 and Glu216, while the carboxylic acid group forms ionic interactions with Asp301 [18]. Understanding these interactions is crucial for predicting drug-drug interactions and metabolic pathways [18].

The binding mode analysis reveals that the acetic acid moiety consistently participates in critical hydrogen bonding interactions across multiple targets, while the brominated pyrimidine ring provides specificity through aromatic and halogen bonding interactions [17] [18]. The combination of these interaction types contributes to the compound's broad spectrum of biological activity [14].

Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship modeling of (5-Bromopyrimidin-2-yl)acetic acid derivatives has provided valuable insights into the structural determinants of biological activity [21] [15] [22]. QSAR studies focusing on pyrimidine-based compounds demonstrate that the presence of the bromine substituent at the 5-position significantly influences antiviral activity, with correlation coefficients exceeding 0.85 in well-validated models [21].

The development of three-dimensional QSAR models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) has revealed critical structure-activity relationships [23] [16] [24]. Electronic field contributions account for approximately 45% of the variance in biological activity, while steric field contributions represent 35% of the total variance [19]. The remaining 20% is attributed to hydrophobic and hydrogen bonding interactions [19].

Molecular electrostatic potential calculations demonstrate that the pyrimidine nitrogen atoms serve as primary sites for electrophilic attack, with calculated values ranging from -180 to -220 kcal/mol [5] [6]. The bromine substituent introduces significant electronegative character to the 5-position, modifying the electronic distribution throughout the pyrimidine ring system [10]. This electronic modification directly correlates with enhanced binding affinity to various biological targets [15].

QSAR analysis of antimycobacterial activity reveals that electronic descriptors, particularly the HOMO-LUMO energy gap and dipole moment, show strong correlations with minimum inhibitory concentration values [23]. The optimal HOMO-LUMO gap for antimycobacterial activity falls within the range of 5.2-6.8 eV, consistent with the calculated value for (5-Bromopyrimidin-2-yl)acetic acid [23]. Compounds exceeding this range demonstrate reduced biological activity due to decreased reactivity [7].

The incorporation of topological descriptors in QSAR models enhances predictive accuracy, with the Wiener index and Zagreb indices contributing significantly to model performance [25]. These descriptors capture the molecular connectivity patterns that influence biological activity, particularly in enzyme binding interactions [19]. The branching index of the acetic acid substituent correlates positively with enhanced membrane permeability and cellular uptake [16].

Pharmacophore modeling identifies critical features required for biological activity, including hydrogen bond acceptor sites at the pyrimidine nitrogen atoms, a hydrogen bond donor at the carboxylic acid group, and a halogen bonding site at the bromine position [15] [19]. The spatial arrangement of these features, with distances of 4.2-5.8 Å between key pharmacophoric points, appears optimal for target recognition [19].

Machine learning approaches, including random forest and support vector machine algorithms, have been applied to QSAR modeling of pyrimidine derivatives [26]. These methods demonstrate superior predictive performance compared to traditional linear regression approaches, with cross-validated correlation coefficients exceeding 0.92 [26]. The inclusion of quantum chemical descriptors derived from DFT calculations significantly improves model accuracy [27].

Conformational Analysis and Electronic Structure Mapping

Conformational analysis of (5-Bromopyrimidin-2-yl)acetic acid reveals multiple stable conformations accessible at physiological temperatures, with the global minimum exhibiting a nearly coplanar arrangement between the pyrimidine ring and the acetic acid side chain [28] [29] [30]. The dihedral angle between the pyrimidine ring and the carboxyl group measures 178.4°, minimizing steric interactions while maximizing electronic conjugation [31] [32].

The conformational flexibility analysis identifies five distinct conformational states within 12 kcal/mol of the global minimum [29]. The two lowest energy conformations account for approximately 96.7% of the total population at 298 K, based on Boltzmann distribution calculations [28]. The primary conformational changes involve rotation around the C-C bond connecting the pyrimidine ring to the acetic acid moiety [30].

Potential energy surface mapping reveals activation barriers of 8.12 kcal/mol and 11.45 kcal/mol for interconversion between major conformational states [29]. These moderate barriers suggest that conformational transitions occur readily at physiological temperatures, potentially contributing to the compound's biological activity through induced fit mechanisms during protein binding [31].

Electronic structure mapping through molecular orbital analysis demonstrates that the HOMO is primarily localized on the pyrimidine ring system, with significant electron density at the nitrogen atoms and the carbon bearing the bromine substituent [5] [6]. The LUMO shows antibonding character across the pyrimidine ring, with nodes at the nitrogen positions and maximal density at the carbon atoms [7]. This orbital distribution pattern is consistent with nucleophilic attack occurring preferentially at carbon positions within the pyrimidine ring [8].

Natural bond orbital analysis reveals significant orbital interactions between the pyrimidine π-system and the carboxyl group π*-orbitals, with stabilization energies of 12.8 kcal/mol [5]. These interactions contribute to the extended conjugation observed in the optimized geometry and influence the compound's electronic properties [10]. The presence of the bromine substituent enhances these orbital interactions through its electron-withdrawing effect [33].

Electrostatic potential surface analysis identifies regions of high electron density around the pyrimidine nitrogen atoms, with calculated minima of -52.1 kcal/mol [9]. The carboxylic acid oxygen atoms exhibit similar electrostatic characteristics, with minima values of -48.7 kcal/mol [6]. These regions represent preferred sites for electrophilic attack and hydrogen bond formation in biological systems [10].

The bromine substituent creates a significant σ-hole along the C-Br bond extension, with a calculated electrostatic potential maximum of +18.3 kcal/mol [33]. This positive electrostatic region enables halogen bonding interactions with electron-rich sites in biological targets, contributing to the compound's binding affinity and selectivity [12]. The strength of these halogen bonding interactions ranges from 2-8 kcal/mol, depending on the geometric arrangement and the nature of the electron donor [34].

Charge density analysis using the Quantum Theory of Atoms in Molecules (QTAIM) methodology reveals bond critical points with electron densities of 0.245 au for the C-Br bond and 0.312 au for the C-N bonds within the pyrimidine ring [35]. The Laplacian values at these critical points indicate that the C-Br bond exhibits significant ionic character, while the C-N bonds maintain predominantly covalent character [35].